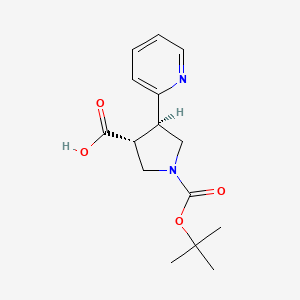

Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid is a compound that is part of a broader class of Boc-protected pyrrolidines. These compounds are of significant interest in synthetic organic chemistry due to their utility as intermediates in the synthesis of various pharmacologically active molecules and natural products. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .

Synthesis Analysis

The synthesis of Boc-protected pyrrolidines can be achieved through various methods. One approach involves the asymmetric deprotonation using s-BuLi/(-)-sparteine followed by treatment with different aryl or heteroaryl halides to yield enantioselective products . Chemoenzymatic methods have also been employed to prepare non-racemic Boc-pyrrolidine derivatives, which serve as key intermediates for the synthesis of metalloproteinase inhibitors . Additionally, Boc-protected pyrrolidines can be synthesized from trans-4-hydroxy-L-proline through a series of reactions including decarboxylation, protection, chlorination, and condensation .

Molecular Structure Analysis

The molecular structure of Boc-protected pyrrolidines is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The Boc group is attached to the nitrogen atom, providing steric bulk and protecting the amine from unwanted reactions. The pyrrolidine ring can be further substituted at various positions to introduce additional functional groups or chiral centers, which are important for the biological activity of the final product .

Chemical Reactions Analysis

Boc-protected pyrrolidines are versatile intermediates that can undergo a variety of chemical reactions. They can participate in palladium-catalyzed α-arylation reactions to introduce aryl groups at the α-position relative to the nitrogen atom . These compounds can also be used in the synthesis of carbapenem antibiotics by introducing lactams and cyclic amines as substituents . Furthermore, Boc-protected pyrrolidines can be involved in the Friedländer synthesis to form pyrazolo[4,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected pyrrolidines are influenced by the substituents on the pyrrolidine ring and the presence of the Boc group. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their use in synthetic reactions. The Boc group increases the steric hindrance around the amine, which can affect the reactivity and selectivity of the compound in chemical transformations. The chiral centers in these molecules can lead to enantioselective properties, which are crucial for their application in the synthesis of chiral drugs .

Wissenschaftliche Forschungsanwendungen

Photocatalysis Enhancement

Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid, as a chemical compound, does not directly appear in the literature. However, research on related pyrrolidine derivatives indicates their potential utility in various scientific domains. One such domain is photocatalysis, where modifications of photocatalytic materials can significantly enhance their performance under visible light. Although not explicitly mentioned, compounds like this compound could theoretically contribute to the modification of photocatalysts to improve their efficiency and application in environmental cleanup and energy conversion (Ni et al., 2016).

Plant Defense Mechanisms

Pyrrolidine derivatives, including those related to this compound, are involved in the metabolism of plants, particularly in defense mechanisms against pathogens. Pyrroline-5-carboxylate, a related compound, plays a crucial role in plant responses to bacterial infections, illustrating the potential for derivatives of pyrrolidine to impact agricultural research and crop protection strategies (Qamar et al., 2015).

Drug Discovery

Pyrrolidine scaffolds, similar to this compound, are widely utilized in drug discovery due to their structural versatility and potential for creating compounds with various biological activities. These scaffolds have been used to develop new therapeutics across multiple disease areas, highlighting the importance of such chemical structures in medicinal chemistry (Li Petri et al., 2021).

Antimicrobial and Antifungal Agents

The synthesis and biological evaluation of boron-containing compounds, which can be related to the chemical modifications and derivatives of pyrrolidine-based compounds like this compound, have shown significant antimicrobial and antifungal activities. Such compounds offer new avenues for developing treatments against resistant microbial and fungal strains (Estevez-Fregoso et al., 2021).

Biomedical Applications

Carboxylic acid functional groups, akin to those in this compound, are crucial for biomedical applications, including tissue engineering and drug delivery systems. These groups facilitate cell adhesion and proliferation, underscoring the potential of pyrrolidine derivatives in developing advanced materials for medical use (Bitar et al., 2018).

Eigenschaften

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-10(11(9-17)13(18)19)12-6-4-5-7-16-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVDNYNGCYPVGC-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)